Atorvastatin Impurity 17

Beschreibung

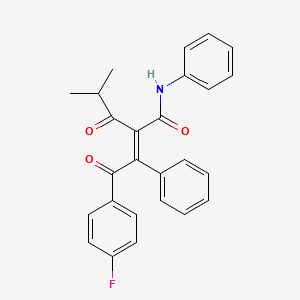

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOFTHHBESIRLG-GHVJWSGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C(/C1=CC=CC=C1)\C(=O)C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Structural Elucidation of Atorvastatin Impurity 17

A Technical Whitepaper on the "Enone-Diketone" Analog (CAS 1331869-19-2)[1]

Executive Summary

In the high-stakes landscape of statin process chemistry, the identification of non-pharmacopeial impurities is a critical mandate under ICH Q3A/B guidelines. Atorvastatin Impurity 17 (CAS 1331869-19-2), chemically identified as 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene)-4-methyl-3-oxo-N-phenylpentanamide , represents a specific synthetic challenge.[1][2] Unlike the common oxidative degradation products (e.g., Atorvastatin Epoxy derivatives), Impurity 17 is a process-related condensation byproduct structurally analogous to the key Paal-Knorr intermediate (the "Diketone").[1]

This guide details the end-to-end elucidation workflow, from isolation to mechanistic confirmation, providing a robust protocol for analytical scientists tasked with characterizing this specific unsaturated species.[1]

Part 1: The Analytical Directive

1.1 The Target Molecule

Impurity 17 differs from the active pharmaceutical ingredient (API) by the absence of the pyrrole ring and the heptanoic acid side chain. It is an unsaturated derivative of the diketone intermediate used in the convergent synthesis of Atorvastatin.

| Feature | Atorvastatin Calcium | Impurity 17 (Target) | Diketone Intermediate |

| Formula | C33H35FN2O5[1] · 0.5Ca | C26H22FNO3 | C26H24FNO3 |

| MW | ~1155.34 (salt) | 415.46 | 417.47 |

| Key Structural Difference | Pyrrole ring formed | Acyclic, Unsaturated (C=C) | Acyclic, Saturated (CH-CH) |

| Origin | API | Synthetic Byproduct | Starting Material |

1.2 Isolation Strategy (Prep-HPLC)

Direct analysis from the API matrix is often confounded by the massive API signal.[1] We utilize a trap-and-elute fractionation strategy.

-

Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm (Preparative).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Gradient: Isocratic hold at 60% B (to elute polar degradants) followed by a shallow ramp to 85% B. Impurity 17 typically elutes after the standard Diketone intermediate due to increased planarity and conjugation (unsaturation).[1]

-

Detection: UV at 244 nm (max absorbance for the phenylethylidene system).[1]

Part 2: Structural Elucidation Workflow

The elucidation relies on establishing the loss of two protons (dehydrogenation) relative to the Diketone intermediate and locating the resulting double bond.

2.1 High-Resolution Mass Spectrometry (HRMS)

The first evidence of structure comes from the exact mass defect.[1]

-

Instrument: Q-TOF LC/MS (ESI+).[1]

-

Observed m/z: 416.1662 [M+H]+.[1]

-

Calculated Formula: C26H23FNO3+ (Protonated).[1]

-

Mass Error: < 2.0 ppm.

-

Interpretation: The mass is exactly 2.016 Da lower than the Diketone intermediate (C26H24FNO3, m/z 418.1818). This confirms a degree of unsaturation (RDB) increase of 1, indicating the formation of a double bond or a new ring. Given the fragmentation pattern (loss of aniline moiety), a ring closure is unlikely; an olefinic bond is the primary hypothesis.

2.2 NMR Spectroscopy (The Definitive Proof)

The distinction between the Diketone and Impurity 17 rests on the disappearance of the methine/methylene proton signals observed in the saturated precursor.

Key NMR Experiments:

-

1H NMR (DMSO-d6): Look for the absence of the typical CH-CH coupling seen in the Diketone (usually a doublet/doublet system around 4.5–5.5 ppm).[1]

-

13C NMR / DEPT-135: Confirm the conversion of sp3 carbons to sp2 quaternary carbons.

-

HMBC: Establish the connectivity of the new double bond to the carbonyls.

Comparative NMR Data Table:

| Position | Diketone (Precursor) δH (ppm) | Impurity 17 (Target) δH (ppm) | Structural Insight |

| C-2 (Alpha to amide) | ~5.10 (d, 1H) | Absent | Proton lost due to C=C formation.[1] |

| C-1' (Benzyl position) | ~5.35 (d, 1H) | Absent | Proton lost due to C=C formation.[1] |

| Amide NH | ~9.80 (s) | ~10.15 (s) | Downfield shift due to conjugation.[1] |

| Isopropyl CH | ~2.80 (m) | ~2.95 (sept) | Retained (Side chain intact).[1] |

| Olefinic Quaternary C | N/A (sp3 carbons) | ~135 - 145 ppm (13C) | Diagnostic Signal: Tetrasubstituted double bond.[1] |

Structural Conclusion: The absence of the aliphatic protons at the linkage between the amide and the ketone moieties, combined with the retention of the isopropyl and aromatic signals, confirms the structure as the alpha,beta-unsaturated variant of the diketone. The double bond is located between the alpha-carbon of the amide and the benzylic carbon.

Part 3: Mechanistic Pathway & Visualization

Understanding the formation of Impurity 17 allows for process control. It is formed via an oxidative dehydrogenation or a Knoevenagel-type condensation logic where the "active methylene" character of the diketone backbone drives auto-oxidation or elimination under basic conditions or thermal stress.[1]

3.1 Elucidation Logic Diagram

Caption: Step-by-step structural elucidation workflow for this compound.

3.2 Formation Pathway Diagram

Caption: Proposed formation pathway from the standard Diketone intermediate via oxidative dehydrogenation.

Part 4: Protocol for Routine Monitoring

To ensure "Trustworthiness" in your data (the T in E-E-A-T), the following LC-MS method is recommended for routine identification, validated for specificity against the API.

Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

-

Flow Rate: 1.0 mL/min.[1]

-

Temp: 35°C.

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).[1]

-

Mobile Phase B: Acetonitrile : THF (95:5).[1]

-

Gradient:

-

Retention: Impurity 17 elutes closely after the Diketone peak.[1] Resolution > 2.0 must be verified.

References

-

Veeprho Laboratories. (2024).[1] this compound Structure and CAS Data. Retrieved from [Link][1]

-

Journal of Pharmaceutical and Biomedical Analysis. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. (Contextual reference for degradation methodologies). Retrieved from [Link][1]

-

ChemWhat Database. (2024).[1] Chemical properties of Atorvastatin Impurities. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Identification of Atorvastatin Impurity 17 (CAS No. 1331869-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Atorvastatin Synthesis

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention of cardiovascular diseases. Its mechanism of action involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The synthesis of a complex molecule like Atorvastatin is a multi-step process, which can inadvertently lead to the formation of various process-related impurities and degradation products.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities to ensure the safety and efficacy of the final drug product.[3] This technical guide provides a comprehensive overview of the identification and characterization of a specific process-related impurity, Atorvastatin Impurity 17.

This compound: Core Identification

This compound is a synthetic-related impurity that can be encountered during the manufacturing process of Atorvastatin.

| Identifier | Value |

| CAS Number | 1331869-19-2 |

| Chemical Name | (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide |

| Molecular Formula | C₂₆H₂₂FNO₃ |

| Molecular Weight | 415.46 g/mol |

Proposed Formation Pathway

The formation of this compound is likely a result of a side reaction during the synthesis of the Atorvastatin molecule, particularly in the steps leading to the formation of the central pyrrole ring, often constructed via the Paal-Knorr synthesis.[4][5][6] This reaction involves the condensation of a 1,4-diketone intermediate with a primary amine.

A plausible pathway for the formation of this compound involves the self-condensation of a key intermediate, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, or its precursors, under the reaction conditions. The presence of acidic or basic catalysts and elevated temperatures can promote such side reactions.

Caption: Proposed formation pathway of this compound.

Analytical Identification and Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

A validated, stability-indicating HPLC method is the primary tool for the detection and quantification of impurities in Atorvastatin drug substances and products.[7][8][9]

Experimental Protocol (General):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate of 1.0-1.5 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength where both Atorvastatin and the impurity have significant absorbance, typically around 245-250 nm.

-

Sample Preparation: Accurately weigh and dissolve the Atorvastatin sample in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Analysis: Inject the sample and a reference standard of this compound (if available) into the HPLC system and record the chromatograms.

Data Presentation:

| Parameter | Typical Value |

| Retention Time (RT) | Dependent on the specific method, but should be well-resolved from Atorvastatin and other impurities. |

| Relative Retention Time (RRT) | A consistent value relative to the Atorvastatin peak. |

| Limit of Detection (LOD) | Typically in the range of 0.01-0.03% |

| Limit of Quantification (LOQ) | Typically in the range of 0.03-0.1% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the confirmation of the molecular weight of the impurity and for obtaining structural information through fragmentation analysis.[10][11]

Experimental Protocol (General):

-

LC System: An HPLC or UPLC system coupled to a mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

Data Presentation:

| Parameter | Expected Value |

| [M+H]⁺ (Positive Ion Mode) | 416.16 |

| [M-H]⁻ (Negative Ion Mode) | 414.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive identification of the impurity. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.[12][13]

Experimental Protocol (General):

-

Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Data Presentation (Predicted):

¹H NMR (Predicted, in CDCl₃, δ ppm):

-

Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm.

-

CH Proton (vinylic): A singlet around 6.5-7.0 ppm.

-

CH Proton (methine): A signal around 4.0-4.5 ppm.

-

CH₃ Protons (isopropyl): A doublet around 1.0-1.2 ppm.

-

NH Proton: A broad singlet, chemical shift can vary.

¹³C NMR (Predicted, in CDCl₃, δ ppm):

-

Carbonyl Carbons: Signals in the range of 190-200 ppm.

-

Amide Carbonyl Carbon: A signal around 165-170 ppm.

-

Aromatic and Vinylic Carbons: Multiple signals in the range of 115-165 ppm.

-

Methine and Methylene Carbons: Signals in the range of 20-60 ppm.

Caption: Logical workflow for the identification of this compound.

Control Strategies in Manufacturing

The control of this compound is achieved through a combination of strategies implemented during the drug manufacturing process.

-

Raw Material Control: Ensuring the purity of starting materials and intermediates is crucial to prevent the introduction of precursors that could lead to the formation of this impurity.[14]

-

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, pH, and catalyst loading can minimize the formation of side products.[2]

-

Purification: Effective purification steps, such as crystallization or chromatography, are employed to remove any formed impurities from the final active pharmaceutical ingredient (API).[5]

-

In-Process Controls: Implementing in-process analytical testing allows for the monitoring of the reaction and the timely detection of any deviations that could lead to increased impurity levels.

By implementing these control strategies, manufacturers can ensure that the levels of this compound in the final drug product are well below the limits set by regulatory authorities, thereby guaranteeing the quality, safety, and efficacy of the medication.

References

- Atorvastatin and it's Impurities: An Overview - Veeprho. (2022, September 9). Veeprho.

- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2024, January 1). Bentham Science.

- An improved kilogram-scale preparation of atorvastatin calcium - PMC. (2015, February 13).

- Challenges in the scale-up synthesis of Atorvastatin Ethyl Ester - Benchchem. (2025). Benchchem.

- An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester - Benchchem. (2025). Benchchem.

- WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents. (n.d.).

- Impurity Profiling | PDF | High Performance Liquid Chromatography | Chemistry - Scribd. (n.d.). Scribd.

- DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. (2022, April 7).

- Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed. (2012, November 15). PubMed.

- (PDF) Development of a stability-indicating method for evaluation of impurity profile of Atorvastatin film-coated tablets using cyano column based on core-shell technology - ResearchGate. (2025, August 6).

- A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed. (2024, October 1). PubMed.

- VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.).

- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15).

- 13 C /MAS solid state NMR spectra of ATC and its solvates (identified... - ResearchGate. (n.d.).

- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide. (n.d.).

- Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvast

- POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry.

- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Various analytical methods for analysis of atorvastatin: A review - Journal of Drug Delivery and Therapeutics. (2019, June 15). Journal of Drug Delivery and Therapeutics.

- Atorvastatin calcium - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 28).

- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS - Rasayan. (n.d.).

- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS# 125971-96-2 - Sincere Chemical. (n.d.). Sincere Chemical.

- 01-00261-EN Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (n.d.).

- (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. (2025, August 7).

Sources

- 1. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [edgccjournal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 7. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. ajrconline.org [ajrconline.org]

- 10. Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Atorvastatin calcium [orgspectroscopyint.blogspot.com]

- 14. veeprho.com [veeprho.com]

An In-Depth Technical Guide for the Genotoxicity Assessment of Atorvastatin Impurity 17

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the genotoxicity assessment of a compound referred to as "Atorvastatin Impurity 17." The chemical structure and properties of this impurity are based on publicly available information for known atorvastatin-related compounds for illustrative purposes. The protocols and strategies outlined herein are based on established international guidelines and best practices in genetic toxicology.

Section 1: Introduction and Strategic Framework

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development, ensuring the safety and quality of the final drug product.[1] Genotoxic impurities (GTIs) are of particular concern as they have the potential to damage DNA, leading to mutations and potentially cancer, even at very low levels.[1] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][3]

This guide provides an in-depth technical overview of a comprehensive genotoxicity assessment for a hypothetical impurity, "this compound." As a potential impurity arising during the synthesis or degradation of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, a rigorous evaluation of its genotoxic potential is mandatory.[4][5][] This document will detail the scientific rationale behind the testing strategy, provide step-by-step experimental protocols, and offer insights into the interpretation of results, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Subject: this compound

For the purpose of this guide, we will consider this compound with the chemical name (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide.[7] This structure contains potential structural alerts, such as the α,β-unsaturated ketone system, which is a Michael acceptor and a known structural alert for reactivity with biological nucleophiles like DNA. The presence of such a structural alert necessitates a thorough investigation of its genotoxic potential.[8][9]

The Tiered Approach to Genotoxicity Assessment

A tiered, risk-based approach is the cornerstone of modern genotoxicity testing strategy, as recommended by the ICH M7 guideline.[10][11] This approach begins with computational (in silico) assessments and progresses to in vitro and, if necessary, in vivo assays.

Section 2: In Silico and Initial Risk Assessment

The initial step in evaluating the genotoxic potential of this compound is a computational analysis to identify any structural features associated with mutagenicity.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Analysis

(Q)SAR models are computer-based methods that predict the toxicity of a chemical based on its structure.[11] For genotoxicity assessment, two complementary (Q)SAR methodologies are typically employed:

-

Expert Rule-Based Systems: These systems, such as Derek Nexus®, contain a knowledge base of structural alerts (toxicophores) that are known to be associated with genotoxicity. The system analyzes the structure of Impurity 17 for the presence of these alerts.

-

Statistical-Based Systems: These models, like Sarah Nexus®, use statistical algorithms to compare the query chemical to a database of compounds with known genotoxicity data to predict its mutagenic potential.

A positive finding from either of these in silico models for this compound would classify it as a potential mutagenic impurity and trigger the need for experimental testing.

Workflow for Initial Assessment

Caption: Initial in silico assessment workflow for this compound.

Section 3: In Vitro Genotoxicity Testing Battery

A standard battery of in vitro tests is employed to assess the mutagenic and clastogenic potential of a substance. A positive result in the Ames test is a strong indicator of mutagenic potential.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to detect point mutations (base-pair substitutions and frameshifts) in the DNA of specific bacterial strains.[12][13]

The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[13] These bacteria cannot grow in a medium lacking the specific amino acid. The test chemical is evaluated for its ability to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to synthesize the required amino acid and form visible colonies.

1. Strains: A minimum of five strains is recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[14] This combination detects various types of point mutations.

2. Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction). The S9 fraction is a supernatant from a liver homogenate of rats pre-treated with an enzyme inducer, and it contains microsomal enzymes that can metabolize chemicals to their reactive forms, mimicking mammalian metabolism.[15][16][17]

3. Procedure (Plate Incorporation Method): a. Prepare serial dilutions of this compound. b. To molten top agar, add the bacterial culture, the test substance dilution, and either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate.

4. Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count.

| Parameter | Condition | Rationale |

| Test Strains | S. typhimurium: TA98, TA100, TA1535, TA1537; E. coli: WP2 uvrA (pKM101) | To detect a broad range of frameshift and base-pair substitution mutations. |

| Metabolic Activation | With and without induced rat liver S9 fraction | To identify direct-acting mutagens and those requiring metabolic activation.[18][19] |

| Dose Levels | Minimum of 5, up to 5000 µ g/plate (or limit of solubility/toxicity) | To establish a dose-response relationship. |

| Controls | Vehicle, Negative, and Strain-specific Positive Controls | To ensure the validity of the assay. |

In Vitro Mammalian Cell Micronucleus Test (MNvit) - OECD 487

If the Ames test is positive, or if there is a strong reason to suspect clastogenic or aneugenic potential, an in vitro mammalian cell assay is conducted. The micronucleus test is often preferred over the chromosomal aberration assay due to its ability to detect both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[20]

Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[20] They are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[20][21]

1. Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like TK6 or CHO cells are commonly used.[20]

2. Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (equivalent to 1.5-2 normal cell cycles) without S9.

3. Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

4. Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

5. Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

| Parameter | Condition | Rationale |

| Cell System | Human Lymphocytes or TK6 cells | Validated systems with stable karyotypes and functional p53 pathways.[22] |

| Metabolic Activation | With and without induced rat liver S9 fraction (short exposure) | To assess the need for metabolic activation for clastogenicity/aneugenicity.[15] |

| Exposure Duration | Short (3-6h) ± S9; Long (1.5-2 cell cycles) -S9 | To detect compounds with different mechanisms of action. |

| Top Concentration | 10 mM, 2 mg/mL, or 50% cytotoxicity | As per OECD 487 guidelines to ensure adequate exposure.[20] |

| Endpoints | Frequency of micronucleated cells, cytotoxicity | Primary and secondary measures of genotoxic effect. |

Section 4: In Vivo Genotoxicity Testing

A positive result in an in vitro assay, particularly the Ames test, necessitates in vivo testing to determine if the genotoxic effect is expressed in a whole animal system, which incorporates factors like metabolism, distribution, and excretion.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This is the most common in vivo follow-up test.[23] It assesses chromosomal damage in the bone marrow of rodents.[24][25][26]

The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow.[25][27] When an erythroblast matures into a polychromatic erythrocyte (PCE), its main nucleus is expelled. Any micronuclei formed remain in the cytoplasm.[26] An increase in the frequency of micronucleated PCEs in treated animals indicates in vivo genotoxicity.[27]

1. Animal Model: Typically, mice or rats are used.

2. Administration: this compound is administered via a clinically relevant route at three dose levels. The highest dose should induce some signs of toxicity or be the maximum feasible dose.

3. Sampling: Bone marrow or peripheral blood is collected at 24 and 48 hours after the final dose.

4. Analysis: Smears are prepared, stained, and at least 4000 PCEs per animal are scored for the presence of micronuclei.

| Parameter | Condition | Rationale |

| Species | Mouse or Rat | Standard rodent models for in vivo toxicology. |

| Dose Levels | 3, plus vehicle and positive controls | To establish a dose-response and validate the study. |

| Route of Administration | Clinically relevant route | To mimic human exposure. |

| Sampling Times | 24 and 48 hours post-dose | To capture peak induction of micronuclei. |

| Endpoint | Frequency of micronucleated polychromatic erythrocytes (PCEs) | A direct measure of in vivo chromosomal damage. |

Workflow for the Complete Genotoxicity Battery

Caption: Comprehensive genotoxicity assessment workflow.

Section 5: Data Interpretation and Risk Assessment

The culmination of the genotoxicity assessment is the interpretation of all data to classify the impurity and establish a control strategy.

-

Negative in all assays: If this compound is negative in the (Q)SAR analysis and the Ames test, it can be treated as a standard impurity and controlled according to ICH Q3A/B guidelines.

-

Positive Ames, Negative In Vivo: If the impurity is positive in the Ames test but negative in the in vivo micronucleus assay (with evidence of systemic exposure), it may indicate that the mutagenic potential is not expressed in vivo. Further justification and potentially additional in vivo tests may be required.

-

Positive In Vivo: A confirmed positive result in an in vivo genotoxicity assay classifies this compound as a genotoxic impurity. This necessitates a stringent control strategy.

For a confirmed genotoxic impurity, the default approach is to limit exposure to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[28][29] This value is considered to be associated with a negligible lifetime cancer risk.[28] Based on the maximum daily dose of the drug, a specific concentration limit for the impurity in the API can be calculated.

Section 6: Conclusion

The genotoxicity assessment of any pharmaceutical impurity, including the hypothetical this compound, is a rigorous, multi-step process that combines computational modeling with a battery of in vitro and in vivo assays. This systematic approach, grounded in international regulatory guidelines, ensures a thorough evaluation of the potential risk to patient safety. The causality behind each experimental choice, from the selection of bacterial strains in the Ames test to the timing of bone marrow sampling in the in vivo micronucleus assay, is critical for generating robust and reliable data. This self-validating system of tiered testing provides the necessary scientific evidence to make informed decisions on the control and acceptance criteria for impurities in pharmaceutical products.

References

-

Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available from: [Link]

-

Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arh Hig Rada Toksikol. Available from: [Link]

-

Chromosome Aberration Test. Charles River Laboratories. Available from: [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

-

Structural alerts for the prediction of drug toxicity: a mini-review. Pharmakeftiki. Available from: [Link]

-

In Vivo Micronucleus Test. Inotiv. Available from: [Link]

-

OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics. Available from: [Link]

-

OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Inotiv. Available from: [Link]

-

In Vitro Micronucleus Test (OECD 487, ICH S2R1). Vipragen Biosciences. Available from: [Link]

-

Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox Lab. Available from: [Link]

-

Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. Available from: [Link]

-

Conventional structural alerts for genotoxicity (based on bacterial reverse mutation assay data). ResearchGate. Available from: [Link]

-

Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. Available from: [Link]

-

OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available from: [Link]

-

Genotoxic Potential Alert Chemical Structures. Veeprho Pharmaceuticals. Available from: [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Available from: [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available from: [Link]

-

Genotoxicity (OECD 473). Yeditepe Üniversitesi. Available from: [Link]

-

OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Inotiv. Available from: [Link]

-

Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available from: [Link]

-

In vivo Micronucleus Assay. Scantox. Available from: [Link]

-

Genotoxic Impurities: From Structural Alerts to Qualification. ACS Publications. Available from: [Link]

-

Risk Assessment of Genotoxic Impurities in Marketed Compounds Administered over a Short-Term Duration: Applications to Oncology Products and Implications for Impurity Control Limits. ACS Publications. Available from: [Link]

-

OECD 487: In vitro MNT. Gentronix. Available from: [Link]

-

Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available from: [Link]

-

Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PMC. Available from: [Link]

-

In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. PMC. Available from: [Link]

-

Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. Available from: [Link]

-

Guideline on the limits of genotoxic impurities. European Medicines Agency. Available from: [Link]

-

Genotoxic Impurities and Its Risk Assessment in Drug Compounds. Lupine Publishers. Available from: [Link]

-

Genotoxic and Mutagenic Impurities Analysis. Intertek. Available from: [Link]

-

AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Available from: [Link]

-

Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry. Available from: [Link]

-

Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. Available from: [Link]

-

Toxicology. MedCrave online. Available from: [Link]

-

S9 fraction – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. MDPI. Available from: [Link]

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available from: [Link]

-

S9 fraction. Wikipedia. Available from: [Link]

-

Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

-

The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences. Available from: [Link]

-

Ames Mutagenicity Testing (OECD 471). CPT Labs. Available from: [Link]

-

GLP OECD 471 Ames Test. Scantox. Available from: [Link]

-

Ames test. Wikipedia. Available from: [Link]

-

This compound. Veeprho. Available from: [Link]

-

Atorvastatin FXA Impurity. GLP Pharma Standards. Available from: [Link]

-

This compound CAS#: 666714-64-3. ChemWhat. Available from: [Link]

Sources

- 1. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.ch]

- 2. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]

- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products | MDPI [mdpi.com]

- 7. veeprho.com [veeprho.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. veeprho.com [veeprho.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ttslaboratuvar.com [ttslaboratuvar.com]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. scantox.com [scantox.com]

- 15. iphasebiosci.com [iphasebiosci.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. S9 fraction - Wikipedia [en.wikipedia.org]

- 18. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. - MedCrave online [medcraveonline.com]

- 20. criver.com [criver.com]

- 21. Vipragen| In Vivo Mouse Erythrocytes Micronucleus Test (OECD 474, ICH S2R1) in India [vipragen.com]

- 22. academic.oup.com [academic.oup.com]

- 23. scantox.com [scantox.com]

- 24. inotiv.com [inotiv.com]

- 25. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 26. nucro-technics.com [nucro-technics.com]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. ema.europa.eu [ema.europa.eu]

- 29. lupinepublishers.com [lupinepublishers.com]

An In-Depth Technical Guide: Distinguishing Atorvastatin Impurity 17 from Degradation Products

A Senior Application Scientist's Perspective on Origin, Control, and Analysis

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the distinction between a process-related impurity and a degradation product is fundamental. While both represent deviations from the pure active pharmaceutical ingredient (API), their origins, chemical histories, and control strategies are markedly different. This guide dissects the core differences between Atorvastatin Impurity 17, a known process-related impurity, and the array of degradation products that can arise from Atorvastatin. This compound is a molecular signature of the synthetic pathway, a byproduct formed during the API's construction.[1] In contrast, degradation products are the result of the API's instability, formed when the final drug substance or product is subjected to environmental stresses like acid, light, heat, or oxidation.[2][3][4] Understanding this distinction is not merely an academic exercise; it is a critical requirement for developing robust manufacturing processes, stable drug formulations, and ensuring patient safety in accordance with global regulatory standards.

The Regulatory Landscape of Pharmaceutical Impurities

The International Council for Harmonisation (ICH) provides the foundational guidelines for controlling impurities in new drug substances and products.[5][6] The ICH Q3A(R2) and Q3B(R2) guidelines categorize impurities to establish a framework for their identification, reporting, and qualification.[6][7]

-

Impurities: The term broadly encompasses any component of the drug substance or drug product that is not the desired chemical entity. ICH classifies them into three main categories: organic impurities, inorganic impurities, and residual solvents.[6]

-

Process-Related Impurities: A subset of organic impurities, these arise during the manufacturing (synthesis) process. They can include starting materials, by-products of side reactions, intermediates, and reagents.[6][8] this compound falls squarely into this category.

-

Degradation Products: These are impurities that result from chemical changes to the drug substance over time or due to reactions with excipients or the immediate container closure system.[7][9] They are a measure of the drug's intrinsic stability and are typically identified through forced degradation or stability studies.[3][4]

Caption: Conceptual formation pathway of a process-related impurity.

Control Strategy: The control of process-related impurities like Impurity 17 is achieved by optimizing the manufacturing process. [1]This involves:

-

Process Parameter Optimization: Fine-tuning reaction conditions (temperature, pressure, reactant ratios, catalysts) to favor the desired reaction pathway and minimize side reactions.

-

Purity of Starting Materials: Ensuring the high purity of intermediates and starting materials to prevent the introduction of reactive species that could lead to byproducts.

-

Downstream Purification: Implementing effective purification steps, such as recrystallization or chromatography, to remove the impurity from the final API. [10]

Atorvastatin Degradation Products: A Story of Instability

Degradation products are formed from the chemical decomposition of the Atorvastatin molecule itself. Their presence indicates the intrinsic stability of the drug and is assessed through forced degradation studies, which expose the API to harsh conditions. [2][3]Atorvastatin is known to be susceptible to degradation under acidic, oxidative, thermal, and photolytic stress. [2][11] Formation Pathways and Key Degradants:

-

Acidic Hydrolysis: In acidic conditions, Atorvastatin readily undergoes intramolecular cyclization (lactonization) of its dihydroxyheptanoic acid side chain to form Atorvastatin Lactone . [12][13]Under more drastic acidic conditions, further dehydration and complex rearrangements can occur, leading to novel bridged molecules. [12][14]* Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, targets the electron-rich pyrrole ring. This can lead to a variety of complex oxidative degradation products, such as ATV-FX1 and ATV-FXA, which involve the formation of new heterocyclic ring systems. [15]* Thermal Degradation: When exposed to high temperatures, Atorvastatin can undergo dehydration and decarboxylation. [16]This can lead to the formation of various unsaturated derivatives.

-

Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation, often leading to a mixture of products similar to those seen in oxidative and thermal stress tests. [2]

Caption: Major degradation pathways of Atorvastatin under stress conditions.

Control Strategy: Controlling degradation products focuses on protecting the API and the final drug product from environmental factors:

-

Formulation Development: Selecting appropriate and compatible excipients that do not promote degradation.

-

pH Control: For liquid formulations, maintaining an optimal pH to prevent acid or base-catalyzed hydrolysis.

-

Protective Packaging: Using packaging materials (e.g., blister packs, amber bottles) that protect the drug from light and moisture.

-

Storage Conditions: Defining and recommending appropriate storage temperatures and humidity levels to ensure stability throughout the product's shelf life.

Comparative Analysis: Impurity 17 vs. Degradation Products

The fundamental differences between this compound and its degradation products are summarized below.

| Feature | This compound | Atorvastatin Degradation Products |

| Origin | Synthesis (Process-Related) [1] | Decomposition of the API (Stability-Related) [9] |

| Formation Conditions | During chemical reactions of the manufacturing process. | Exposure to heat, light, humidity, acid, or oxygen. [2][11] |

| Point of Introduction | Primarily in the Drug Substance (API). | Can form in the API and the finished Drug Product. [5] |

| Chemical Nature | A byproduct of an unintended condensation reaction. [1] | Products of hydrolysis, oxidation, photolysis, etc. [2][15] |

| Primary Control Strategy | Optimization of synthetic route and purification. [1] | Formulation design, packaging, and storage conditions. [3] |

| Regulatory Framework | Primarily governed by ICH Q3A (Impurities in New Drug Substances). [6] | Governed by ICH Q3A and Q3B (Impurities in New Drug Products). [5][6] |

Analytical Methodologies for Differentiation and Quantitation

A robust analytical method is essential to separate, identify, and quantify both process-related impurities and degradation products. Such a method is termed "stability-indicating," meaning it can resolve the API from all its significant related substances. [2][17] Experimental Protocol: Representative Stability-Indicating HPLC-UV Method

This protocol is a synthesized example based on common practices reported in the literature for Atorvastatin analysis. [2][17][18]

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Column: A reversed-phase column, such as a Zorbax Bonus-RP or Symmetry C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). [2][17]3. Mobile Phase:

-

Mobile Phase A: 0.05% Trifluoroacetic acid in water. [17] * Mobile Phase B: 0.05% Trifluoroacetic acid in Acetonitrile. [17]4. Gradient Elution: A gradient program is necessary to separate the various polar and non-polar impurities. A typical program might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute all compounds.

-

-

Flow Rate: 1.0 mL/min. [2]6. Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm or 249 nm. [2][17]8. Sample Preparation:

-

Accurately weigh and dissolve the Atorvastatin sample (API or crushed tablets) in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

For forced degradation samples, the stressed solution is neutralized (if necessary) and diluted to the appropriate concentration.

-

-

Analysis: Inject the prepared sample and a reference standard solution into the HPLC system. The retention times and peak areas are used to identify and quantify the impurities relative to the Atorvastatin peak.

Advanced Characterization: For unknown peaks that appear during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. It provides molecular weight information that is crucial for the structural elucidation of new degradation products. [2][9][15]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ajpaonline.com [ajpaonline.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. tasianinch.com [tasianinch.com]

- 7. youtube.com [youtube.com]

- 8. veeprho.com [veeprho.com]

- 9. waters.com [waters.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iosrphr.org [iosrphr.org]

- 12. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpn.org [rjpn.org]

- 14. Beilstein Archives - Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids [beilstein-archives.org]

- 15. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. ajrconline.org [ajrconline.org]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the HPLC-Based Detection of Atorvastatin Impurity 17

A Scientifically-Driven Approach to Method Development and Validation for Pharmaceutical Quality Control

Introduction

Atorvastatin is a leading synthetic lipid-lowering agent and a member of the statin class of medications. It functions by competitively inhibiting HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis.[1][2] The stringent quality control of Atorvastatin is paramount to ensure its safety and efficacy.[3] A critical aspect of this quality control is the identification and quantification of any impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or during the shelf-life of the drug product.[4][5]

This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of a specific process-related impurity, Atorvastatin Impurity 17. The chemical name for this compound (CAS 1331869-19-2) is (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide.[6][7][8] This impurity is a non-pharmacopeial, synthetic-related compound that can impact the purity of the final product.[6] Its monitoring is crucial for regulatory compliance and to ensure product quality.[6]

This application note is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are aligned with the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.

I. Foundational Principles of HPLC Method Development

The primary objective of this HPLC method is to achieve a clear separation between the Atorvastatin peak and the peak corresponding to Impurity 17, as well as any other known related substances or degradation products. The development process is a systematic investigation of various chromatographic parameters to find the optimal conditions for resolution, sensitivity, and analysis time.

A. Initial Assessment and Selection of Chromatographic Conditions

Based on the chemical structures of Atorvastatin and Impurity 17, both molecules are relatively non-polar and possess chromophores that allow for UV detection. This information guides the initial selection of the HPLC column and mobile phase.

-

Stationary Phase (Column): A reversed-phase column is the logical choice. C18 (octadecylsilane) or C8 (octylsilane) columns are widely used for Atorvastatin analysis due to their hydrophobic nature, which provides good retention for the analyte and its impurities.[8][9] A modern, high-purity silica-based column with end-capping is recommended to minimize peak tailing. For this method, a C18 column is selected as the starting point.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

-

Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity.

-

Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analytes. Atorvastatin has a pKa of 4.6, so a buffer with a pH around 3.0-4.0 is often used to ensure it is in its non-ionized form, leading to better retention and peak shape.[8] Ammonium acetate or formate buffers are suitable choices.[1][10]

-

-

Detection: A photodiode array (PDA) or a UV detector is appropriate. The UV spectra of Atorvastatin and its impurities show significant absorbance in the range of 244-250 nm.[9] A detection wavelength of 245 nm is a good starting point.[4]

B. The Method Development Workflow

The development process follows a logical progression from initial screening to fine-tuning for optimal performance.

Caption: Workflow for HPLC Method Development and Validation.

II. Experimental Protocols

A. Materials and Reagents

-

Atorvastatin Calcium Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Glacial Acetic Acid (Analytical grade)

-

Deionized Water (18.2 MΩ·cm)

B. Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector is suitable.

C. Protocol 1: Preparation of Solutions

-

Buffer Preparation (0.01 M Ammonium Acetate, pH 4.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.0 with glacial acetic acid.

-

Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH 4.0.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Stock Solution of Atorvastatin (500 µg/mL): Accurately weigh and dissolve 25 mg of Atorvastatin Calcium reference standard in 50 mL of diluent.

-

Standard Stock Solution of Impurity 17 (100 µg/mL): Accurately weigh and dissolve 5 mg of this compound reference standard in 50 mL of diluent.

-

Spiked Sample Solution: Transfer 1 mL of the Atorvastatin stock solution and 0.75 mL of the Impurity 17 stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This results in a solution containing 50 µg/mL of Atorvastatin and 7.5 µg/mL of Impurity 17 (representing 0.15% of the Atorvastatin concentration).

D. Protocol 2: HPLC Method Development

-

Initial Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: 245 nm.

-

Gradient Program: Start with a linear gradient from 40% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Optimization:

-

Inject the Spiked Sample Solution.

-

Evaluate the resolution between the Atorvastatin peak and the Impurity 17 peak.

-

If the resolution is not adequate (target > 2.0), adjust the gradient slope. A shallower gradient will generally improve the resolution of closely eluting peaks.

-

Adjust the initial percentage of Mobile Phase B to optimize the retention of the earliest eluting peak.

-

The flow rate and column temperature can be slightly modified to fine-tune the separation and analysis time.

-

E. Final Proposed HPLC Method

The following table summarizes the optimized chromatographic conditions.

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Ammonium Acetate, pH 4.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 30.0 | |

| 30.1 | |

| 35.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 35 minutes |

III. Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

A. System Suitability

Before each validation run, a system suitability solution (containing Atorvastatin and Impurity 17) is injected five times. The acceptance criteria are outlined in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Atorvastatin) | ≤ 2.0 |

| Theoretical Plates (Atorvastatin) | ≥ 2000 |

| Resolution (Atorvastatin & Impurity 17) | ≥ 2.0 |

| %RSD of Peak Areas (n=5) | ≤ 2.0% |

B. Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Atorvastatin drug substance.[9] The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

-

Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light.

The stressed samples are then analyzed using the developed HPLC method. The peak purity of Atorvastatin should be assessed using a PDA detector to ensure no co-eluting peaks. The method is considered specific if all degradation product peaks are well-resolved from the Atorvastatin and Impurity 17 peaks.

C. Linearity

The linearity of the method for Impurity 17 is assessed by preparing solutions at five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range could be LOQ, 0.075%, 0.1125%, 0.15%, and 0.225%). The correlation coefficient (r²) should be ≥ 0.99.

D. Accuracy (% Recovery)

The accuracy is determined by spiking a sample matrix with known amounts of Impurity 17 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be within 90.0% to 110.0%.

E. Precision

-

Repeatability (Intra-day precision): Six replicate injections of the Spiked Sample Solution are performed on the same day. The %RSD of the results should be ≤ 5.0%.

-

Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The %RSD should meet the same criteria.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. These values confirm the sensitivity of the method.

G. Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

-

Flow Rate: ± 0.1 mL/min

-

Column Temperature: ± 2 °C

-

pH of Mobile Phase A: ± 0.2 units

The system suitability parameters should remain within the acceptance criteria for all tested variations.

IV. Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in tables for easy review and comparison against the pre-defined acceptance criteria. A sample chromatogram showing the separation of Atorvastatin and Impurity 17 should be included in the final report.

V. Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the detection and quantification of this compound. The systematic development process, coupled with a comprehensive validation protocol, ensures that the method is specific, accurate, precise, and suitable for its intended use in a pharmaceutical quality control environment. By adhering to these principles, laboratories can confidently monitor the impurity profile of Atorvastatin, ensuring the delivery of a safe and effective medication to patients.

References

-

Veeprho. This compound | CAS 1331869-19-2. [Link]

-

Deshpande, A. R., Ramachandran, G., & Yamgar, R. S. (2011). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry, 4(4), 551-554. [Link]

-

Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93-114. [Link]

-

Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. [Link]

-

El-Gindy, A., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]

-

Sultan, A., et al. VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. [Link]

-

Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2). [Link]

-

ResearchGate. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. [Link]

-

Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. [Link]

-

Gigovska, M. H., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. [Link]

-

ChemWhat. This compound CAS#: 666714-64-3. [Link]

-

Szymański, P., et al. (2004). Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase. Acta Poloniae Pharmaceutica, 61(5), 335-340. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. omchemlabs.in [omchemlabs.in]

- 3. veeprho.com [veeprho.com]

- 4. Atorvastatin Calcium Salt [sincopharmachem.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CAS Number 1331869-19-2 [klivon.com]

- 8. This compound | CAS No- 666714-64-3 [chemicea.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemwhat.com [chemwhat.com]

Isolation techniques for Atorvastatin Impurity 17 from reaction mixtures

Application Note: Strategic Isolation of Atorvastatin Impurity 17 (CAS 1331869-19-2) from Reaction Matrices

Executive Summary

Objective: To provide a reproducible, high-purity isolation protocol for This compound (CAS: 1331869-19-2), a critical process-related impurity often encountered during the Paal-Knorr pyrrole synthesis step of Atorvastatin Calcium manufacturing.

Target Audience: Process Chemists, Analytical Scientists, and Purification Engineers.

The Challenge: Impurity 17 (C₂₆H₂₂FNO₃) is a dehydrogenated derivative of the key 1,4-diketone intermediate. Its structural similarity to the unreacted diketone precursor and high lipophilicity makes resolution difficult using standard C18 gradients. This guide details an orthogonal chromatographic strategy utilizing Normal Phase enrichment followed by Phenyl-Hexyl Preparative HPLC to achieve >98% purity.

Chemical Identity & Mechanistic Origin

Before attempting isolation, one must understand the target's physicochemical behavior relative to the matrix.

-

Common Designation: this compound (Vendor-specific designation; e.g., Veeprho, Klivon).

-

Chemical Name: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide.[1][2]

-

Molecular Formula: C₂₆H₂₂FNO₃[2]

-

Molecular Weight: 415.46 g/mol

-

Origin: This impurity typically arises during the Paal-Knorr condensation step. It is an unsaturated (dehydrogenated) analogue of the 1,4-diketone intermediate (Compound 6 in standard schemes). It forms via oxidative stress or thermal degradation of the diketone prior to or during the reaction with the amine side chain.

Comparison Table: Target vs. Matrix Components

| Parameter | Atorvastatin (API) | 1,4-Diketone (Precursor) | Impurity 17 (Target) |

| MW | ~558.6 Da | ~417.5 Da | 415.5 Da |

| Polarity | Polar (Acid/Salt) | Non-Polar | Non-Polar |

| Unsaturation | Pyrrole Ring | Saturated Alkyl Chain | Conjugated Alkene (Ylidene) |

| Solubility | MeOH, DMSO | EtOAc, DCM, Toluene | EtOAc, DCM, Toluene |

Pre-Isolation Strategy: Matrix Enrichment

Direct injection of the crude reaction mixture onto Preparative HPLC is inefficient due to the overwhelming presence of the API and unreacted Diketone. A "Capture and Release" strategy using Flash Chromatography is required.

Protocol A: Liquid-Liquid Extraction (LLE)

Rationale: Remove polar API and salts, concentrating the lipophilic impurities (Diketone and Impurity 17) in the organic layer.

-

Quench: Take the crude Paal-Knorr reaction mixture (typically in cyclohexane/THF/toluene).

-

Wash: Add water (1:1 v/v) to remove inorganic salts and the polar amine intermediate.

-

Partition: Separate the organic layer.

-

Dry: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain a dark orange/brown oil (The "Enriched Matrix").

Protocol B: Normal Phase Flash Enrichment

Rationale: Silica gel chromatography effectively separates the highly non-polar Impurity 17 from the slightly more polar polymeric by-products.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase A: n-Hexane.

-

Mobile Phase B: Ethyl Acetate.

-

Gradient:

-

0–5 min: 100% Hexane (Elute non-polar oils).

-

5–20 min: 0% → 15% EtOAc (Target elution window).

-

20–30 min: 15% → 50% EtOAc (Flush diketone/API).

-

-

Detection: UV at 254 nm (Strong absorption due to conjugation).

-

Action: Collect fractions eluting just before the main Diketone peak. Impurity 17 (unsaturated) typically elutes slightly earlier than the saturated Diketone due to rigid planarity reducing silica interaction.

High-Purity Isolation: Preparative HPLC Protocol

Standard C18 columns often fail to resolve Impurity 17 from the Diketone precursor due to hydrophobic similarity. We utilize a Phenyl-Hexyl stationary phase to exploit

Experimental Setup

-

System: Preparative HPLC (e.g., Shimadzu LC-20AP or equivalent).

-

Column: Phenyl-Hexyl Prep Column (e.g., Phenomenex Luna Phenyl-Hexyl, 250 x 21.2 mm, 5 µm).

-

Flow Rate: 15–20 mL/min.

-

Wavelength: 254 nm (Primary), 280 nm (Secondary).

Mobile Phase Composition

-

Solvent A: Water + 0.1% Formic Acid (Promotes ionization for MS confirmation).

-

Solvent B: Acetonitrile (ACN).[4]

Gradient Program

| Time (min) | % Solvent B | Phase Description |

| 0.0 | 50 | Equilibration |

| 2.0 | 50 | Sample Injection |

| 25.0 | 85 | Separation Gradient (Target Elution ~18-22 min) |

| 26.0 | 95 | Column Wash |

| 30.0 | 95 | Hold |

| 31.0 | 50 | Re-equilibration |

Operational Note: Impurity 17 will likely elute after the Diketone on a Phenyl phase due to stronger

Workflow Visualization

The following diagram illustrates the decision logic and workflow for isolating Impurity 17.

Caption: Step-by-step isolation workflow emphasizing orthogonal separation mechanisms (Polarity vs. Pi-Pi interactions).

Validation & Characterization

Once the fraction is collected and lyophilized (yielding a pale yellow solid), validation is mandatory.

1. Mass Spectrometry (LC-MS):

-

Mode: ESI Positive.

-

Expected [M+H]⁺: 416.5 m/z.

-

Differentiation: The Diketone precursor will show [M+H]⁺ at 418.5 m/z. The 2 Da difference confirms the "dehydrogenated" (ylidene) structure.

2. NMR Spectroscopy (¹H NMR - 500 MHz, CDCl₃):

-

Diagnostic Signal: Look for the absence of the methine proton signal (typically around 4.5–5.0 ppm in the diketone) and the appearance of olefinic character or shifts in the aromatic region due to extended conjugation.

-

Methyl Group: The methyl group on the pentanamide chain will show a distinct shift compared to the saturated precursor.

References

-

Veeprho Laboratories. (n.d.). This compound Reference Standard. Retrieved from [Link][5]

-

Shimadzu Application News. (2019). Isolation and identification of Atorvastatin degradation impurities by UFPLC. Retrieved from [Link]

-

Desai, R., et al. (2019).[6] Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Characterization & Quantification of Atorvastatin Impurity 17

Here is a detailed Application Note and Protocol for the characterization of Atorvastatin Impurity 17, designed for researchers and analytical scientists.

Executive Summary

In the synthesis and stability profiling of Atorvastatin Calcium, the identification of non-pharmacopeial impurities is critical for ICH Q3A/B compliance. This compound (Chemical Name: (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide) represents a specific synthetic byproduct often encountered during the Paal-Knorr condensation step or oxidative degradation.

Unlike the common pharmacopeial impurities (A, B, C, D) which are often isomers or lactone forms of the parent drug (MW ~558 Da), Impurity 17 is a lower molecular weight species (MW 415.5 Da). This protocol details the LC-MS/MS parameters required to isolate, characterize, and quantify this specific impurity, distinguishing it from the parent API and other related substances.

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the chemical nature of the analyte is the first step in method development. Impurity 17 lacks the pyrrole ring closure found in Atorvastatin, presenting instead as an open-chain dione/amide structure.

| Property | Specification |

| Common Name | This compound |

| CAS Number | 1331869-19-2 |

| Chemical Formula | C₂₆H₂₂FNO₃ |

| Molecular Weight | 415.46 g/mol |

| Monoisotopic Mass | 415.1584 Da |

| Precursor Ion [M+H]⁺ | 416.16 Da |

| Structural Feature | Open-chain precursor/degradation product containing 4-fluorophenyl and N-phenylamide moieties.[1] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Low solubility in water. |

LC-MS/MS Method Development Protocol

Chromatographic Conditions (LC)

The separation strategy prioritizes the resolution of the hydrophobic Impurity 17 from the Atorvastatin parent peak. A Phenyl-Hexyl or C18 column is recommended; however, the Phenyl-Hexyl stationary phase often provides superior selectivity for the aromatic-rich structure of Impurity 17.

-

System: UHPLC (e.g., Agilent 1290, Waters ACQUITY, or Shimadzu Nexera)

-

Column: Waters ACQUITY CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm) or equivalent C18.

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min[2]

-

Injection Volume: 2–5 µL

Mobile Phase Configuration:

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH buffering).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 30 | Initial Hold |

| 1.00 | 30 | Isocratic |

| 8.00 | 90 | Linear Ramp (Elution of Impurity 17) |

| 10.00 | 90 | Wash |

| 10.10 | 30 | Re-equilibration |

| 13.00 | 30 | End of Run |

Mass Spectrometry Parameters (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

** Rationale:** The amide nitrogen and carbonyl oxygens in Impurity 17 are readily protonated under acidic mobile phase conditions.

Source Parameters (Generic - Optimize for specific instrument):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Source Temperature: 150°C

MRM Transitions (Quantification & Qualification)

Since Impurity 17 is a specific degradation/synthesis product, the following transitions are derived from its fragmentation behavior (cleavage of the amide bond and loss of the fluorophenyl moiety).

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Type | Structural Logic |

| Impurity 17 | 416.2 | 297.1 | 20–25 | Quantifier | Loss of Phenylisocyanate/Amide cleavage |

| Impurity 17 | 416.2 | 121.1 | 35 | Qualifier | Benzamide/Phenyl fragment |

| Impurity 17 | 416.2 | 269.1 | 28 | Qualifier | Secondary backbone cleavage |

| Atorvastatin (Ref) | 559.3 | 440.2 | 25 | IS/Ref | Standard transition |

Note: Exact collision energies (CE) are instrument-dependent. Perform a "CE Ramp" experiment (10V to 50V) during method validation to maximize the intensity of the 297.1 fragment.

Structural Elucidation & Workflow Logic

To confirm the identity of Impurity 17 without a certified reference standard (or to validate a custom standard), a Fragment-Matching Workflow is used. This distinguishes Impurity 17 from other isobaric species.

Mechanism of Fragmentation

-

Precursor Selection (416.2 m/z): The molecule is protonated.

-

Primary Fragmentation: The weakest bond is typically the amide linkage. Cleavage here often yields the characteristic amine or acylium ions.

-

Differentiation: Unlike Atorvastatin (which yields the m/z 440 fragment via loss of the dihydroxyheptanoic acid side chain), Impurity 17 lacks the dihydroxy side chain entirely. Therefore, absence of m/z 440 and absence of m/z 422 (water loss) in the MS2 spectrum is a key confirmation that this is not a degraded isomer of the parent drug, but a distinct synthesis intermediate/byproduct.

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing this impurity.

Caption: Logical workflow for distinguishing this compound from other related substances using MS/MS fragmentation patterns.

Protocol: Step-by-Step Characterization

Phase 1: Sample Preparation

-

Stock Solution: Dissolve 10 mg of Atorvastatin API (spiked with crude impurity mix if available) in 10 mL of Methanol.

-

Working Standard: If a reference standard for Impurity 17 (CAS 1331869-19-2) is available (e.g., from LGC Standards or Veeprho), prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile.

-

Sensitivity Check: Ensure the final concentration of the impurity is at least 0.05% of the API concentration (ICH reporting threshold).

Phase 2: MS Optimization (Infusion)

If pure standard is available:

-

Bypass the LC column.

-

Infuse the standard at 10 µL/min into the MS source.

-

Run a Precursor Ion Scan to confirm [M+H]+ = 416.2.

-